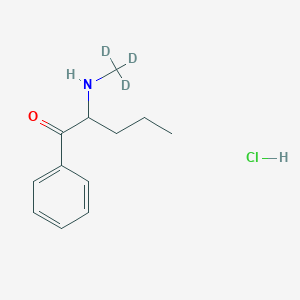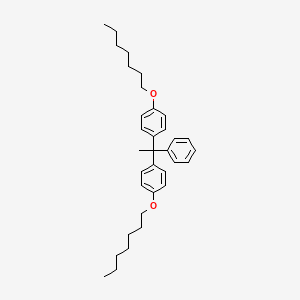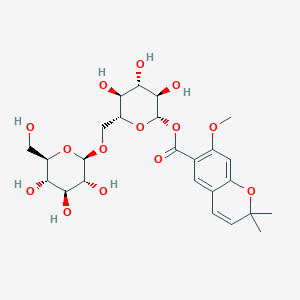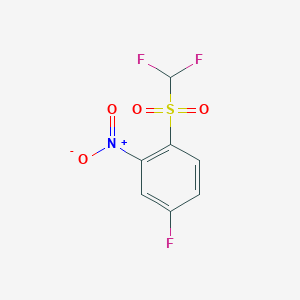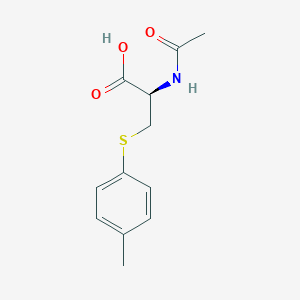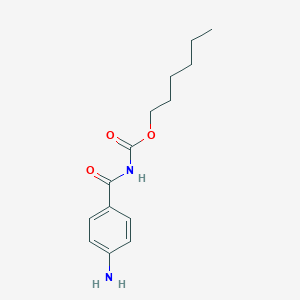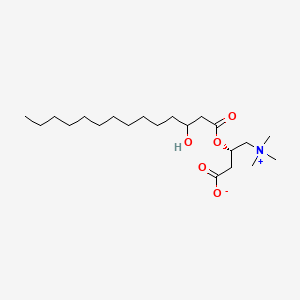
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 1-bromo-4-(bromomethyl)-2-fluoro-5-aminobenzene.
Oxidation: Formation of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene depends on its specific application:
In Organic Synthesis: Acts as a building block for the construction of more complex molecules through various chemical reactions.
In Pharmaceuticals: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects.
In Agrochemicals: The compound can act as a precursor to active ingredients that disrupt specific biochemical pathways in pests or weeds.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H4Br2FNO2 |
|---|---|
Poids moléculaire |
312.92 g/mol |
Nom IUPAC |
1-bromo-4-(bromomethyl)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-1-6(10)5(9)2-7(4)11(12)13/h1-2H,3H2 |
Clé InChI |
CIVBSGVUHUXAOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
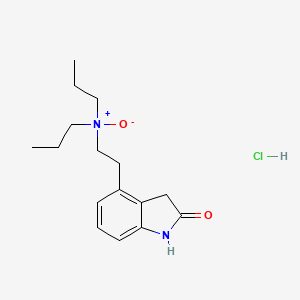
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
